![molecular formula C14H12 B11941121 2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene CAS No. 27286-80-2](/img/structure/B11941121.png)
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of a cyclobutane ring fused to the naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Diels-Alder reactions, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or amino groups into the molecule .
Scientific Research Applications
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,8-Methanocyclobuta[b]naphthalene: Another derivative of naphthalene with a similar cyclobutane ring structure.
2a,3,8,8a-Tetrahydro-4,7-dimethoxy-3,8-ethenocyclobuta[b]naphthalene: A derivative with methoxy groups attached to the naphthalene ring.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
27286-80-2 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
tetracyclo[6.4.2.02,7.09,12]tetradeca-2,4,6,10,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-4-10-9(3-1)11-5-6-12(10)14-8-7-13(11)14/h1-8,11-14H |
InChI Key |
XPUFPFFAQIJKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)C4C3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
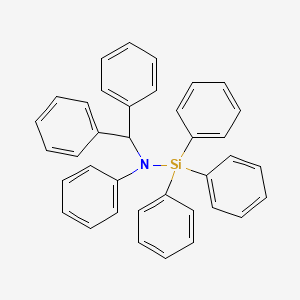
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
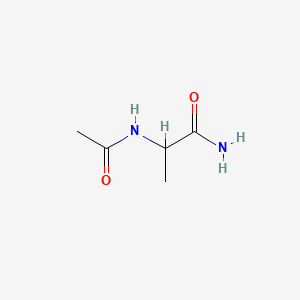
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
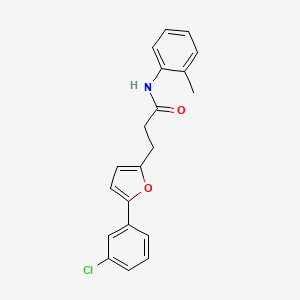

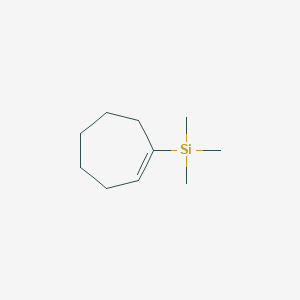
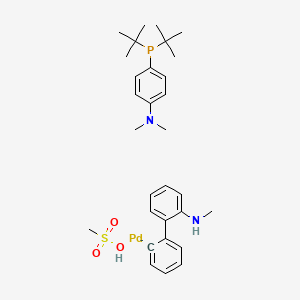
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
